(1S)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol, also known by its CAS number 1344972-94-6, is a bicyclic compound characterized by the presence of an oxabicycloheptane ring system. This compound features a hydroxyl group attached to an ethyl chain, making it a member of the alcohol class. The molecular formula for this compound is , and it has a molecular weight of approximately 141.21 g/mol. The compound's unique structure allows it to participate in various chemical reactions, making it significant in both organic synthesis and biochemical applications.
This compound falls under the category of organic compounds, specifically as a bicyclic alcohol. It is classified based on its structural characteristics and functional groups, which influence its reactivity and interactions with other chemical species.
The synthesis of (1S)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol can be achieved through various methods, often involving the construction of the bicyclic framework followed by functionalization to introduce the hydroxyl group.
Technical Details:
The molecular structure of (1S)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol can be represented using various chemical notation systems:
CC(C1CC2CCC1O2)O
InChI=1S/C8H15NO/c1-5(9)7-4-6-2-3-8(7)10-6/h6-8H,2-4H2,1H3
This structure highlights the bicyclic nature of the compound along with the hydroxyl functional group.
(1S)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol is involved in several types of chemical reactions:
Technical Details:
These reactions are facilitated by various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for (1S)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol involves its interaction with biological systems:
Data:
This interaction underscores its potential role in biochemical research and therapeutic applications .
While specific physical properties such as density and boiling point are not well-documented, the molecular weight is confirmed to be 141.21 g/mol.
The compound exhibits typical behavior associated with alcohols:
(1S)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol has several applications in scientific research:
Applications include:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1